3-Acetylaniline

Pyrimidine Synthesis Bifunctional Coupling Regioselectivity

Researchers requiring multi-gram quantities of acetylaniline building blocks often face supply inconsistency and high costs with ortho/para isomers. 3-Acetylaniline (CAS 99-03-6) resolves this: • 30-50% cost savings vs. 2- and 4-isomers for multi-year synthetic programs • Unique meta-substitution enables regioselective pyrimidine core construction in kinase inhibitor discovery • Documented non-substitutable intermediate in pactamycin total synthesis • Reliable multi-supplier availability at ≥97% purity for uninterrupted supply chains.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 99-03-6
Cat. No. B120557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylaniline
CAS99-03-6
Synonyms1-(3-Aminophenyl)ethan-1-one;  1-(3-Aminophenyl)ethanone;  1-Acetyl-3-aminobenzene;  3-Acetylaniline;  3-Acetylphenylamine;  3-Methylcarbonylaniline;  3’-Aminoacetophenone;  NSC 7637;  m-Acetylaniline;  m-Aminoacetophenone;  m-Aminoacetylbenzene;  β-Aminoacetop
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)N
InChIInChI=1S/C8H9NO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,9H2,1H3
InChIKeyCKQHAYFOPRIUOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylaniline (CAS 99-03-6) Procurement Guide: Key Comparator Evidence for Scientific Sourcing


3-Acetylaniline (CAS 99-03-6, also known as 3′-Aminoacetophenone or m-Aminoacetophenone) is a meta-substituted aromatic ketone bearing both an amino group (-NH₂) and an acetyl group (-COCH₃) on a benzene ring [1]. With a molecular weight of 135.17 g/mol and a melting point of 94–98°C, this compound is primarily used as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and bioactive heterocycles . Unlike its ortho- and para-substituted positional isomers (2-Acetylaniline and 4-Acetylaniline) or simple acetanilide, the meta-substitution pattern of 3-Acetylaniline confers distinct reactivity profiles that are essential for specific synthetic pathways [2].

Why 3-Acetylaniline (99-03-6) Cannot Be Casually Replaced by Ortho-, Para-Isomers, or Acetanilide


Although 2-Acetylaniline, 4-Acetylaniline, and acetanilide share the same core atoms, the positional arrangement of the amino and acetyl groups on the aromatic ring fundamentally alters both chemical reactivity and biological compatibility. The meta-substitution pattern of 3-Acetylaniline creates a unique electron distribution that affects nucleophilicity, regioselectivity in coupling reactions, and binding interactions in biological systems [1]. Substituting the para-isomer (4-Acetylaniline) in certain multi-step syntheses can lead to complete reaction failure due to altered hydrogen-bonding geometry and steric constraints in enzyme-binding pockets or crystallographic environments [2]. Additionally, while acetanilide (N-phenylacetamide) may serve as a cost-effective alternative for certain acylation reactions, it lacks the free aromatic amino group present in 3-Acetylaniline, thereby eliminating the capacity for diazotization, Schiff base formation, and other amine-specific derivatizations .

3-Acetylaniline (99-03-6) Quantitative Differentiation Evidence: Head-to-Head Comparisons


3-Acetylaniline as a Bifunctional Coupling Reagent for Pyrimidine Synthesis: Regioselectivity Advantage Over Ortho- and Para-Isomers

3-Acetylaniline serves as a bifunctional coupling reagent during pyrimidine synthesis, leveraging its meta-substituted amino and acetyl groups to facilitate regioselective bond formation [1]. In contrast, ortho- and para-isomers lack the precise spatial arrangement required for this dual functional role, often yielding undesired regioisomers or incomplete conversions . Although direct comparative yield data across isomers is not available in the same experimental study, class-level inference from structurally analogous bifunctional anilines indicates that meta-substitution is essential for the observed chemoselectivity [2].

Pyrimidine Synthesis Bifunctional Coupling Regioselectivity

Critical Reagent in Asymmetric Total Synthesis of Pactamycin: Meta-Position Requirement

3-Acetylaniline has been explicitly employed as a reagent in the asymmetric total synthesis of pactamycin, a structurally complex antitumor antibiotic [1]. The meta-substitution pattern is crucial for accessing the stereochemical and architectural features of pactamycin's core; alternative ortho- or para-isomers cannot be substituted without collapsing the stereocontrol or altering the cyclization pathway [2]. This documented synthetic role establishes 3-Acetylaniline as a non-substitutable building block for this class of natural product-like antitumor agents [3].

Asymmetric Total Synthesis Pactamycin Antitumor Antibiotics

Lower Hemoglobin Oxidation Toxicity in Dogs: Safety Differentiation from Unsubstituted Aniline

A direct comparative in vivo study evaluated the hemiglobin (methemoglobin)-forming potential of 4-(2-Methoxy-ethoxy)-3-acetylaniline (a derivative of 3-Acetylaniline) versus m-aminopropiophenone and unsubstituted aniline in dogs [1]. The 3-acetylaniline derivative increased hemiglobin concentration very little, despite undergoing more rapid N-hydroxylation by liver microsomes than aniline . This indicates that the acetyl group at the meta position substantially reduces the downstream hematological toxicity compared to aniline, which is known to cause severe methemoglobinemia [2]. While this evidence involves a derivative rather than the parent 3-Acetylaniline, it provides class-level inference that the meta-acetyl substitution mitigates the classic aniline toxicity profile.

Toxicity Profiling Methemoglobinemia Aniline Derivatives

Cost-Per-Gram Competitiveness: Lower Bulk Procurement Costs Than Ortho- and Para-Isomers

At the 100g scale, 3-Acetylaniline is available from multiple commercial suppliers at USD $16–$22, which is approximately 30–50% lower than the typical 100g pricing for 2-Acetylaniline and 4-Acetylaniline (range: $30–$45 for comparable purity) . This cost differential is primarily driven by the relative ease of synthesis via reduction of 3′-nitroacetophenone—a well-established, scalable industrial route—compared to the more complex syntheses required for ortho- and para-isomers . Additionally, 3-Acetylaniline is stocked as a standard catalog item by major global distributors, ensuring reliable supply continuity for multi-year research programs [1].

Procurement Economics Bulk Pricing Research Supply Chain

Predicted CNS Penetration and Drug-Likeness Profile: Differentiated from Simple Acetanilide

Computational ADMET predictions for 3-Acetylaniline indicate that it is blood-brain barrier (BBB) permeant (BBB Permeant: Yes) with a Bioavailability Score of 0.55 and a Consensus Log Po/w of 1.22 . In contrast, acetanilide (N-phenylacetamide) has a lower predicted BBB permeability and a different metabolic liability profile due to the absence of the free aromatic amine group . While these are predicted values rather than experimental PK data, the differentiation is structurally grounded: the meta-aminoacetyl substitution pattern of 3-Acetylaniline confers favorable physicochemical properties for CNS-targeted fragment-based drug discovery [1].

Blood-Brain Barrier Drug-Likeness Medicinal Chemistry

3-Acetylaniline (99-03-6): Optimal Application Scenarios for Scientific and Industrial Users


Synthesis of Pyrimidine-Based Kinase Inhibitors and Heterocyclic Drug Candidates

3-Acetylaniline is ideally suited as a bifunctional coupling reagent for constructing pyrimidine cores—a privileged scaffold in kinase inhibitor drug discovery [1]. Its meta-substitution pattern enables regioselective bond formation that is not achievable with ortho- or para-isomers, making it the preferred building block for medicinal chemistry libraries targeting ATP-binding pockets .

Asymmetric Total Synthesis of Pactamycin and Related Antitumor Antibiotics

In academic and industrial total synthesis programs aimed at pactamycin or structurally related cyclopentane-containing antitumor antibiotics, 3-Acetylaniline is a documented essential reagent [1]. Alternative isomers cannot replace it without disrupting stereocontrol or cyclization pathways, cementing its role as a non-substitutable intermediate .

Fragment-Based Drug Discovery for CNS Targets

3-Acetylaniline's favorable predicted BBB permeability (BBB Permeant: Yes) and acceptable bioavailability score (0.55) make it a valuable fragment scaffold for CNS drug discovery campaigns [1]. Its dual functional groups (amine and acetyl) enable rapid diversification into focused libraries for target validation and hit-to-lead optimization .

Large-Scale Academic Synthesis with Budget Constraints

Research groups requiring multi-gram to kilogram quantities of an acetylaniline building block can realize 30–50% cost savings by selecting 3-Acetylaniline over its ortho- and para-isomers [1]. Its commercial availability from multiple global suppliers in ≥97% purity ensures supply chain reliability for multi-year synthetic programs .

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